Nicotinonitrile 1-oxide
Overview
Description
Nicotinonitrile derivatives, including Nicotinonitrile 1-oxide, have been extensively studied due to their wide range of therapeutic and chemical properties. These compounds are known for their relevance in various chemical reactions and synthesis processes.
Synthesis Analysis
- Synthesis of Nicotinonitrile Derivatives : A convenient synthesis method involves the Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate, producing nicotinonitrile derivatives in fair to good yields (Toche et al., 2011).
- Deoxydative Substitution Reactions : Reactions involving nicotinamide and nicotinic acid N-oxides with 1-adamantanethiol have yielded various nicotinonitrile derivatives (Prachayasittikul & Bauer, 1985).
Molecular Structure Analysis
- Crystal Structure Studies : Analysis of nicotinonitrile derivatives like 2-(1-Methyl-1H-3-indolyl)nicotinonitrile has provided insights into the molecular structure of these compounds (Parthasarathy et al., 2006).
Chemical Reactions and Properties
- Photophysical Properties : Studies show that nicotinonitrile derivatives exhibit good absorption and fluorescence properties, indicating their potential in photophysical applications (Ahipa et al., 2014).
Physical Properties Analysis
- Molecular Properties : The molecular properties of nicotinonitrile derivatives have been characterized through spectroscopic methods, revealing details about their physical nature (Hussein et al., 2019).
Scientific Research Applications
Catalysis and Synthesis :
- Nicotinonitrile is a key product in the ammoxidation of 3-picoline, with vanadium oxides like V6O13 showing high activity and selectivity as catalysts (Andersson & Lundin, 1979).
- Synthetic routes to nicotinonitriles are of significant interest due to their biological and medicinal properties (Salem et al., 2018).
Photophysical Properties :
- Nicotinonitrile chromophores with solvatochromic behavior can be synthesized efficiently, offering potential in photophysical applications (Bagley, Lin, & Pope, 2009).
Medicinal Applications :
- Nicotinonitrile and its derivatives have a wide range of therapeutic activities. Drugs like Bosutinib, Milrinone, Neratinib, and Olprinone contain nicotinonitrile derivatives (Shamroukh et al., 2021).
Cytotoxicity Studies :
- Certain nicotinonitrile derivatives exhibit promising cytotoxicity against various tumor cell lines, highlighting their potential in cancer treatment (Ibrahim et al., 2018).
Pharmaceutical Intermediate Production :
- Nicotinonitrile can be used as an intermediate in the synthesis of vitamin PP (nicotinic acid and nicotinamide) and various drugs (Kagarlitskii et al., 2004).
Prebiotic Chemistry :
- Studies suggest that nicotinonitrile could have been synthesized under primitive earth conditions and may have played a role in the formation of prebiotic molecules (Friedmann, Miller, & Sanchez, 1971).
Chemical Sensors :
- Nicotinonitrile derivatives have been explored in the development of chemical sensors, demonstrating the versatility of this compound in various technological applications (Jang et al., 2021).
properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVSQCALYYUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164162 | |
Record name | Nicotinonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinonitrile 1-oxide | |
CAS RN |
14906-64-0 | |
Record name | 3-Pyridinecarbonitrile, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 14906-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinonitrile 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinonitrile 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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